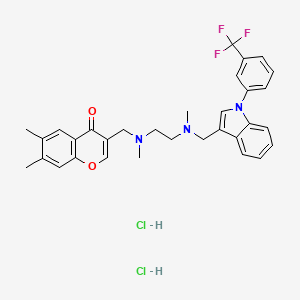
Irak4-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IRAK4-IN-4 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4) and cyclic GMP-AMP synthase (cGAS). It has shown significant potential in modulating inflammatory responses and immune signaling pathways . The compound has an IC50 value of 2.8 nM for IRAK4 and 2.1 nM for cGAS .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazopyridine derivatives, have been found to exhibit a broad spectrum of biological activities . They are known to interact with various targets, including bacterial and fungal strains .
Mode of Action
It’s known that the activity of similar compounds strongly depends on the substitution pattern . Electron-withdrawing substituents at certain positions can influence the activity of the parent compound .
Biochemical Pathways
Imidazopyridine derivatives, which share a similar structure, have been found to affect various biochemical pathways due to their broad biological activities .
Pharmacokinetics
In silico adme-tox predictions and molecular docking studies have been carried out for similar compounds to determine their bioavailability .
Result of Action
Similar compounds have shown significant activity against tested bacterial and fungal strains, and displayed moderate antioxidant activities .
Action Environment
It’s known that the activity of similar compounds can be influenced by various factors, including the presence of catalysts .
Preparation Methods
The synthesis of IRAK4-IN-4 involves several steps. One method starts with methyl cyanoacetate, which reacts with triethyl orthoformate to form an intermediate. This intermediate undergoes cyclization with hydrazine hydrate to produce pyrazolo[1,5-a]pyrimidine-3-carboxylate methyl ester. Further reactions with various acyl chlorides and reduction steps yield the final product . Industrial production methods typically involve optimizing these steps for higher yield and purity.
Chemical Reactions Analysis
IRAK4-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This reaction often involves nucleophiles such as amines or thiols. The major products formed depend on the specific reagents and conditions used in these reactions
Scientific Research Applications
IRAK4-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition.
Biology: Helps in understanding the role of IRAK4 in immune signaling.
Medicine: Potential therapeutic agent for inflammatory and autoimmune diseases.
Industry: Used in the development of anti-inflammatory drugs .
Comparison with Similar Compounds
IRAK4-IN-4 is unique due to its dual inhibition of IRAK4 and cGAS. Similar compounds include:
PF-06650833: Selective IRAK4 inhibitor.
BAY 1834845: Another IRAK4 inhibitor with different potency.
DW18134: A novel IRAK4 inhibitor with applications in inflammatory bowel disease . This compound stands out due to its high potency and dual-targeting capability.
Properties
IUPAC Name |
1-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c1-15-12-13-24-18(14-15)23-19(16-8-4-2-5-9-16)20(24)22(26)21(25)17-10-6-3-7-11-17/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNNWZOVCRQAAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
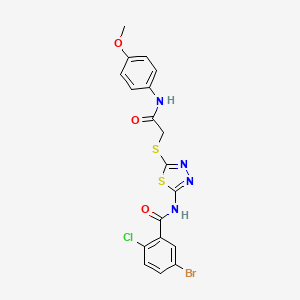
![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2383719.png)
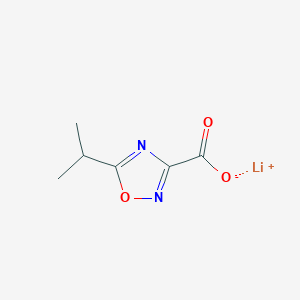
![(7-methoxybenzofuran-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2383721.png)
![5-(cyclopropylsulfamoyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide](/img/structure/B2383723.png)
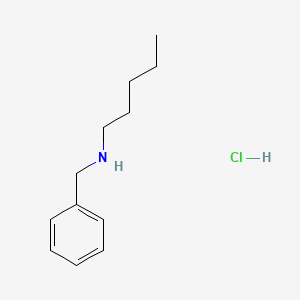

![N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2383732.png)

![3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2383735.png)
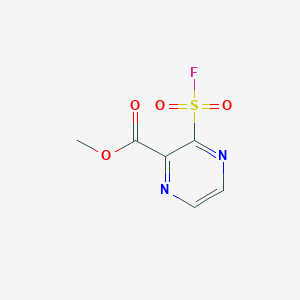
![Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2383738.png)
![1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2383740.png)
